molecular formula C17H16N2 B14522112 4-Ethyl-3,5-diphenyl-1H-pyrazole CAS No. 62625-79-0

4-Ethyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14522112
CAS No.: 62625-79-0
M. Wt: 248.32 g/mol
InChI Key: BVRQBYJQQOIEFG-UHFFFAOYSA-N
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Description

4-Ethyl-3,5-diphenyl-1H-pyrazole is a pyrazole derivative featuring phenyl groups at positions 3 and 5 and an ethyl substituent at position 4 of the heterocyclic ring. Pyrazole derivatives are widely studied due to their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties . For instance, the parent compound, 3,5-diphenyl-1H-pyrazole, is synthesized via condensation of dibenzoylmethane and thiosemicarbazide under conventional or microwave heating, with structural confirmation via IR, NMR, and X-ray diffraction .

Properties

CAS No.

62625-79-0

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

4-ethyl-3,5-diphenyl-1H-pyrazole

InChI

InChI=1S/C17H16N2/c1-2-15-16(13-9-5-3-6-10-13)18-19-17(15)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19)

InChI Key

BVRQBYJQQOIEFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-3,5-diphenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method includes the condensation of dibenzoylmethane with thiosemicarbazide in acetic acid under conventional heating or microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been shown to enhance reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the pyrazole ring and the substituents attached to it .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 4-Ethyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s structure allows it to interact with various biological macromolecules, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of 4-Ethyl-3,5-diphenyl-1H-pyrazole, highlighting structural variations, synthesis routes, and biological or chemical properties:

Compound Substituents Synthesis Key Properties/Activities Reference
3,5-Diphenyl-1H-pyrazole No substituent at position 4 Condensation of dibenzoylmethane and thiosemicarbazide in acetic acid Cytotoxic and pro-oxidant effects in human peripheral blood cells; forms H-bonded tetramers
4-Bromo-3,5-diphenyl-1H-pyrazole Br at position 4 Bromination of 3,5-diphenyl-1H-pyrazole Hypotensive, antiarrhythmic, and analgesic activities in rodents; platelet antiaggregation
3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole 2,4-dinitrophenyl at 3,5; NO₂ at 4 Nitration of 3,5-diphenyl-1H-pyrazole with H₂SO₄/HNO₃ Disrupted H-bonding network due to nitro groups; no tetramer formation
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde CH₃ at 3,5; CHO at 4 Crystallographic study of pyrazole-carbaldehyde hybrids Structural insights for drug design; relevance in supramolecular chemistry
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid Ethyl and CH₃ at 3,5; benzoic acid substituent Commercial synthesis (Indagoo) Acute oral toxicity (H302), skin irritation (H315); used in laboratory chemical synthesis

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • The 4-bromo analog exhibits enhanced pharmacological activities (e.g., antiarrhythmic effects) compared to the parent compound, suggesting that electron-withdrawing groups at position 4 may modulate receptor interactions .
  • This compound is expected to exhibit distinct bioactivity due to the electron-donating ethyl group, which may improve metabolic stability or alter binding affinity compared to bromo or nitro derivatives.

Structural and Supramolecular Behavior :

  • The parent compound forms H-bonded tetramers in its crystal structure, whereas polynitrated derivatives (e.g., 3,5-bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole) lack this feature due to steric hindrance and competing H-bonding with solvent molecules .
  • The ethyl group in this compound may promote hydrophobic interactions in crystal packing or biological systems, though direct crystallographic data is needed for confirmation.

Toxicity and Safety Profiles :

  • Substituted pyrazoles like 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid demonstrate acute oral toxicity (Category 4) and skin irritation, underscoring the need for careful handling of alkyl-substituted pyrazoles in laboratory settings .

Synthetic Versatility :

  • Derivatives such as 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde highlight the utility of pyrazole scaffolds in generating bioactive aldehydes for further functionalization (e.g., Schiff base formation) .

Research Findings and Implications

  • Pharmacological Potential: The 4-position of pyrazole derivatives serves as a critical site for modulating biological activity. For example, bromo and aminoalkyl ether substituents enhance cardiovascular and analgesic effects, suggesting that this compound could be optimized for similar applications .
  • Structural Dynamics : The absence of tetramer formation in nitrated analogs emphasizes the role of substituents in disrupting or enabling supramolecular interactions, which is relevant for drug formulation and material science .
  • Safety Considerations : Alkyl and aryl substituents influence toxicity profiles, necessitating structure-activity relationship (SAR) studies to balance efficacy and safety in drug development .

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